
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a dioxaphospholane ring with a chloro and methoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane typically involves the cyclization of appropriate precursors. One method starts with methyl 4-chloroacetoacetate, which undergoes cyclization with urea to form an intermediate. This intermediate is then reacted with a chlorinating reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The dioxaphospholane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphorus atom.
Hydrolysis Conditions: Acidic or basic aqueous solutions can hydrolyze the dioxaphospholane ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
科学的研究の応用
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: The compound can be used in the synthesis of phosphorus-containing polymers and materials.
Biological Studies: The compound can be used to study the effects of phosphorus-containing compounds on biological systems
作用機序
The mechanism of action of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The dioxaphospholane ring can undergo hydrolysis, releasing phosphoric acid derivatives. These reactions can affect molecular targets and pathways in biological systems, influencing enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
2-Chloro-4-(methoxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dioxaphospholane ring.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group and a boronic acid functional group.
Uniqueness
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
65534-00-1 |
|---|---|
分子式 |
C4H8ClO3P |
分子量 |
170.53 g/mol |
IUPAC名 |
2-chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8ClO3P/c1-6-2-4-3-7-9(5)8-4/h4H,2-3H2,1H3 |
InChIキー |
NJKGGXIVXBWFTO-UHFFFAOYSA-N |
正規SMILES |
COCC1COP(O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



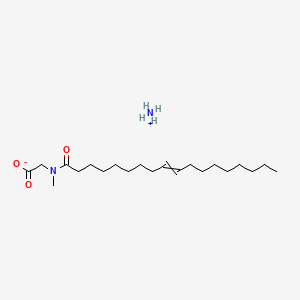
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
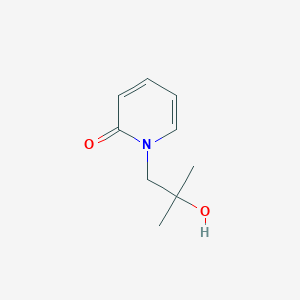
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)

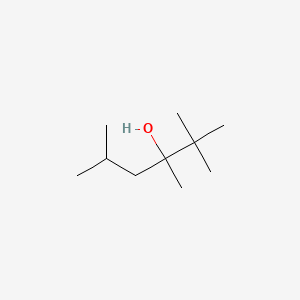
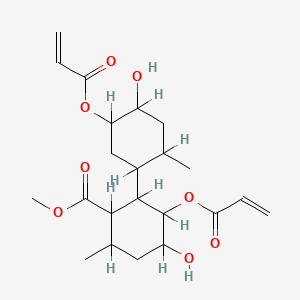
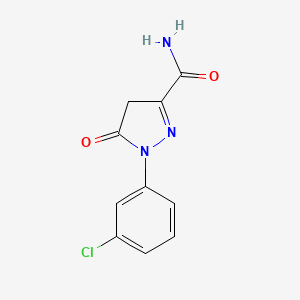
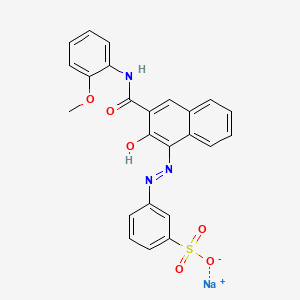
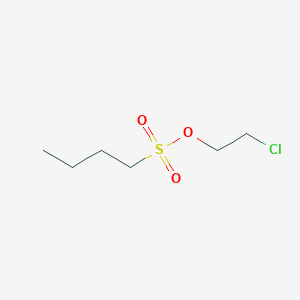

![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)

